molecular formula C26H25FN2O3S B2475605 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-mesitylacetamide CAS No. 893282-91-2

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-mesitylacetamide

Cat. No.: B2475605
CAS No.: 893282-91-2
M. Wt: 464.56
InChI Key: WPCHDOVKPJZNEE-UHFFFAOYSA-N
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Description

The compound “2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-mesitylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also has a sulfonyl group attached to a fluorobenzyl group, which could potentially be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole ring system, the sulfonyl group, and the fluorobenzyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the fluorobenzyl group, and the indole ring. These groups could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity and reactivity .

Scientific Research Applications

Antibacterial Activity

Synthesis and Antibacterial Properties

The synthesis and characterization of new Schiff base ligands from acetylacetone and salicylaldehyde with sulfonamide derivatives have been explored. These compounds, along with their copper(II) complexes, showed antimicrobial activities against selected bacteria, highlighting the potential of sulfonamide derivatives in antibacterial applications. The study provides a foundation for the exploration of similar compounds in targeting bacterial infections (Salehi et al., 2016).

Synthetic Applications

Zwitterionic Synthons

The synthetic applications of o- and p-halobenzyl sulfones as precursors of zwitterionic synthons have been described. Their use in various organic transformations, including palladium-catalyzed cross-coupling processes, underscores their utility in the synthesis of complex organic molecules, potentially including compounds like 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-mesitylacetamide (Costa et al., 2002).

Drug Development and Synthesis

Antitumor Agents

A study highlighted the design, synthesis, and evaluation of sulfonamide derivatives as potent antitumor agents with low toxicity. This includes compounds that integrate features such as 5-fluorouracil and nitrogen mustard, indicating the potential of sulfonamide frameworks in the development of novel cancer therapies. Such research underscores the relevance of sulfonamide derivatives, including compounds structurally related to this compound, in medicinal chemistry (Huang et al., 2001).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound could involve further studies to understand its properties, potential uses, and safety profile. It could also involve the development of new synthetic methods or the exploration of its potential applications .

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O3S/c1-17-12-18(2)26(19(3)13-17)28-25(30)15-29-14-24(21-9-5-7-11-23(21)29)33(31,32)16-20-8-4-6-10-22(20)27/h4-14H,15-16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCHDOVKPJZNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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